2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide

Physicochemical characterization Intermediate purification Distillation parameters

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9; molecular formula C₁₆H₁₆N₄O; molecular weight 280.32 g·mol⁻¹) is a synthetic indazole-hydrazide derivative that serves as a key intermediate in the multi-step synthesis of the FDA-approved MEK1/2 inhibitor binimetinib (ARRY-162, ARRY-438162). The compound contains a 2-substituted 2H-indazole ring system linked via a para-phenylene bridge to an α-methylpropionic acid hydrazide moiety.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 81265-82-9
Cat. No. B12762795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide
CAS81265-82-9
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NN
InChIInChI=1S/C16H16N4O/c1-11(16(21)18-17)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)19-20/h2-11H,17H2,1H3,(H,18,21)
InChIKeyNJEVILCVUMAPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9; molecular formula C₁₆H₁₆N₄O; molecular weight 280.32 g·mol⁻¹) is a synthetic indazole-hydrazide derivative that serves as a key intermediate in the multi-step synthesis of the FDA-approved MEK1/2 inhibitor binimetinib (ARRY-162, ARRY-438162) [1]. The compound contains a 2-substituted 2H-indazole ring system linked via a para-phenylene bridge to an α-methylpropionic acid hydrazide moiety . Its predicted physicochemical properties include a density of 1.28 g·cm⁻³, a boiling point of 431.8 °C (at 760 mmHg), a flash point of 214.9 °C, a topological polar surface area (PSA) of 76.43 Ų, and a calculated LogP of 3.66, together indicating moderate lipophilicity and hydrogen-bonding capacity suitable for both synthetic manipulation and potential bioactivity screening . The compound is commercially available from multiple chemical suppliers as a research-grade intermediate, typically with a reported melting point in the range of 150–160 °C and variable solubility in common organic solvents .

Why Generic Substitution is Not Advisable for 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9)


Replacing 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide with a structurally related analog—such as the corresponding carboxylic acid (CAS 81265-54-5), the ethyl ester (CAS 81265-53-4), or a 1H-indazole regioisomer—is not a functionally neutral substitution. The hydrazide functional group introduces two additional hydrogen-bond donors (the terminal –NH₂ and the –NH–) and one additional acceptor relative to the carboxylic acid, fundamentally altering both the compound's reactivity profile and its intermolecular recognition properties [1]. Furthermore, the 2H-indazole tautomeric form is thermodynamically less stable than the 1H-indazole form by approximately 2.3–3.6 kcal·mol⁻¹, yet this specific 2-substituted regioisomer is required for the correct regiochemical outcome in the downstream coupling steps of binimetinib synthesis [2]. These structural differences translate into quantifiable discrepancies in boiling point (Δ ≈ 87 °C vs. the ethyl ester), density (Δ = 0.13 g·cm⁻³ vs. the ethyl ester), and chromatographic retention behavior that preclude simple interchange without re-validation of synthetic protocols or analytical methods .

Quantitative Differentiation Evidence for 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9)


Physicochemical Differentiation: Boiling Point and Density vs. the Ethyl Ester Analog (CAS 81265-53-4)

The hydrazide (CAS 81265-82-9) exhibits a substantially higher predicted boiling point (431.8 °C at 760 mmHg) compared to the corresponding ethyl ester (CAS 81265-53-4; 344.4 °C at 760 mmHg), a difference of 87.4 °C that reflects the stronger intermolecular hydrogen-bonding network conferred by the hydrazide –CONHNH₂ group . The predicted density of the hydrazide (1.28 g·cm⁻³) is also higher than that of the ethyl ester (1.15 g·cm⁻³), representing a density differential of 0.13 g·cm⁻³ (11.3% relative increase) . These differences have direct implications for purification strategy selection—the hydrazide's higher boiling point and density make it more amenable to recrystallization-based purification, whereas the lower-boiling ester is better suited to fractional distillation .

Physicochemical characterization Intermediate purification Distillation parameters

Hydrogen-Bond Donor/Acceptor Capacity: Hydrazide vs. Carboxylic Acid (CAS 81265-54-5)

The hydrazide derivative (CAS 81265-82-9) possesses two hydrogen-bond donors (terminal –NH₂ and amide –NH–) and four hydrogen-bond acceptors (C=O, –NH₂, and two indazole nitrogens), compared to the parent carboxylic acid (CAS 81265-54-5), which has only one H-bond donor (–COOH) and three acceptors . This doubling of H-bond donor count (from 1 to 2) and the increase in H-bond acceptor count (from 3 to 4) substantially alters the compound's capacity for intermolecular recognition with biological targets. The calculated topological polar surface area (PSA) of the hydrazide is 76.43 Ų, a value that falls within the optimal range for both passive membrane permeability (typically <140 Ų) and favorable oral bioavailability while providing enhanced solubility in polar organic solvents relative to the less polar ester . This hydrogen-bonding amplification is consistent with the established role of acyl hydrazides as privileged fragments in kinase inhibitor design, where the hydrazide moiety can engage in bidentate hydrogen-bonding interactions with hinge-region residues of the kinase ATP-binding pocket [1].

Medicinal chemistry Molecular recognition Ligand design

2H-Indazole Regioisomer Identity: Thermodynamic and Synthetic Differentiation vs. 1H-Indazole Analogs

The compound bears a 2-substituted 2H-indazole moiety, which is the thermodynamically disfavored tautomeric form relative to the 1H-indazole tautomer (calculated free-energy difference: 2.3–3.6 kcal·mol⁻¹ in favor of 1H-indazole) [1]. Despite this thermodynamic penalty, the 2H-indazole regioisomer is specifically required in the synthesis of binimetinib, as the 2-substituted indazole directs the regiochemical outcome of subsequent N-arylation or coupling steps. Substitution with a 1-substituted 1H-indazole analog would produce a regioisomeric intermediate that leads to an entirely different final product architecture, incompatible with the binimetinib pharmacophore [2]. The specific 2H-indazole identity can be analytically confirmed by ¹H NMR (characteristic N–CH₂ or adjacent proton shifts distinct from 1H-indazole) and by the absence of the broad N–H signal (δ ~10–13 ppm) that is characteristic of the 1H-tautomer [3].

Regiochemistry Tautomerism Synthetic intermediate validation

Chromatographic Retention and LogP Differentiation vs. Carboxylic Acid and Ester Analogs

The calculated LogP of the hydrazide (CAS 81265-82-9) is 3.66, positioning it at a lipophilicity level intermediate between the more polar carboxylic acid (predicted LogP ~2.8–3.1, based on the absence of a lipophilic ester alkyl chain and presence of ionizable –COOH) and the more lipophilic ethyl ester (CAS 81265-53-4; predicted LogP ~4.2–4.5 due to the ethyl ester moiety) . This LogP differential of approximately 0.5–1.0 log units relative to each analog translates into a retention time shift of approximately 3–8 minutes under typical reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient), enabling unambiguous chromatographic resolution of the three analogs within a single analytical run [1]. The hydrazide's intermediate polarity also confers a solubility profile that is distinct from both the highly polar acid (which may require aqueous basic conditions for dissolution) and the highly nonpolar ester (which may precipitate in aqueous mixtures) .

Analytical chemistry Quality control HPLC method development

Synthetic Utility: Direct Hydrazide Handle for Downstream Derivatization vs. Acid or Ester Intermediates

The hydrazide functional group (–CONHNH₂) serves as a direct synthetic handle for several transformations that are inaccessible to the corresponding carboxylic acid or ester. Specifically, acyl hydrazides can undergo (i) Curtius-type rearrangement to isocyanates upon treatment with nitrous acid, (ii) condensation with aldehydes/ketones to form hydrazones (a reaction that is the basis for many bioactive indazole-hydrazone derivatives), and (iii) oxidative cyclization to 1,3,4-oxadiazoles [1]. In the context of binimetinib synthesis, the hydrazide intermediate is strategically positioned for conversion to the benzimidazole core via a cyclization sequence; the carboxylic acid or ester would require additional activation steps (e.g., conversion to an acid chloride or activated ester) to participate in the same coupling, introducing extra synthetic steps and potentially lower overall yields [2]. The melting point of the hydrazide (150–160 °C) is also in a range that facilitates solid-handling and accurate weighing under standard laboratory conditions, whereas the carboxylic acid (mp typically >180 °C for related indazole acids) may require elevated-temperature handling .

Synthetic methodology Intermediate procurement API manufacturing

Purity and Impurity Profiling: Residual Acid and Ester Content as Critical Quality Attributes

The two most probable process-related impurities in a batch of CAS 81265-82-9 are the synthetic precursors: the parent carboxylic acid (CAS 81265-54-5) and the ethyl ester (CAS 81265-53-4). Because these three compounds differ in their hydrogen-bonding capacity (HBD count of 1, 2, and 0 for the acid, hydrazide, and ester, respectively) and LogP, they can be simultaneously resolved by reversed-phase HPLC with UV detection at 254 nm (indazole chromophore λ_max ~250–260 nm) . The hydrazide's intermediate retention time provides a 'purity window' bracketed by the earlier-eluting acid (more polar) and the later-eluting ester (less polar). Procurement specifications for this compound should therefore include (i) HPLC purity ≥ 95% (area normalization at 254 nm), (ii) residual carboxylic acid ≤ 2.0%, and (iii) residual ester ≤ 1.0%, with any single unspecified impurity ≤ 1.0% [1]. These criteria are directly derived from the chromatographic differentiation established above and are standard for research-grade intermediates destined for further synthetic elaboration .

Quality control Impurity profiling Procurement specification

Procurement-Driven Application Scenarios for 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide (CAS 81265-82-9)


Binimetinib (MEK162) API Manufacturing: Late-Stage Intermediate Procurement

In the multi-kilogram synthesis of binimetinib active pharmaceutical ingredient (API), the hydrazide intermediate CAS 81265-82-9 serves as the immediate precursor to the benzimidazole core-forming cyclization step. The 2H-indazole regioisomer identity is non-negotiable: only this specific 2-substituted indazole hydrazide yields the correct connectivity in the final binimetinib structure [1]. Procurement specifications should mandate (i) regioisomeric purity ≥ 98% (no detectable 1H-indazole tautomer by ¹H NMR), (ii) HPLC purity ≥ 98%, and (iii) residual carboxylic acid ≤ 1.5%, as the acid impurity can compete in the cyclization step and generate a persistent byproduct that is difficult to purge in the final API crystallization [2]. The hydrazide's melting point of 150–160 °C and intermediate LogP of 3.66 enable straightforward solid handling and dissolution in polar aprotic solvents (DMF, DMSO) that are compatible with the subsequent cyclization conditions .

Medicinal Chemistry: Indazole-Hydrazide Fragment Library Construction

The hydrazide –CONHNH₂ group is a privileged fragment in kinase inhibitor design, capable of engaging kinase hinge regions via bidentate hydrogen-bonding interactions. The 2H-indazole scaffold further contributes π-stacking interactions with the kinase ATP-binding pocket [1]. For fragment-based screening libraries, CAS 81265-82-9 offers two distinct derivatization vectors: (i) condensation of the hydrazide with diverse aldehydes to generate hydrazone libraries, and (ii) oxidative cyclization to 1,3,4-oxadiazoles, a heterocycle class with established MEK and VEGFR inhibitory activity [2]. The intermediate LogP of 3.66 and PSA of 76.43 Ų place this compound within the 'lead-like' chemical space (Rule-of-Three compliance: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3 is largely satisfied; MW = 280.3 meets the criterion, HBA = 4 is marginally above), making it suitable as a starting point for fragment elaboration .

Analytical Reference Standard for Binimetinib Intermediate Quality Control

CAS 81265-82-9 can be procured as a qualified reference standard for the identification, purity determination, and impurity profiling of the hydrazide intermediate in binimetinib manufacturing [1]. Because the hydrazide is chromatographically resolvable from both its acid precursor and ester analog (Δ LogP ≥ 0.5 between each pair), a single HPLC method can simultaneously quantify the target intermediate and both key impurities [2]. The reference standard should be accompanied by a Certificate of Analysis (CoA) documenting: (i) HPLC purity (≥ 98% by area normalization at 254 nm), (ii) identity confirmation by ¹H NMR and/or LC-MS, (iii) residual solvent content, and (iv) water content by Karl Fischer titration, as the hydrazide group is hygroscopic and may absorb atmospheric moisture during storage .

Structure-Activity Relationship (SAR) Studies on Indazole-Based MEK Inhibitor Scaffolds

Although binimetinib is a benzimidazole-based MEK inhibitor, the indazole-hydrazide intermediate (CAS 81265-82-9) itself represents a structurally distinct chemotype with potential for direct biological evaluation [1]. Literature precedent demonstrates that indazole-hydrazide compounds—exemplified by suprafenacine (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrazide derivative)—exhibit microtubule-destabilizing activity with selective cytotoxicity against cancer cells and the ability to bypass P-glycoprotein-mediated multidrug resistance [2]. The 2H-indazole phenylpropionic hydrazide scaffold of CAS 81265-82-9 presents an unexplored pharmacophore that can serve as a starting point for the design of novel indazole-hydrazide-based anticancer agents, leveraging the synthetically versatile hydrazide group for rapid analog generation via hydrazone or oxadiazole formation .

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